molecular formula C18H20ClNO2 B2416192 (S)-alpha-(4-biphenylmethyl)-proline-HCl CAS No. 1217722-65-0

(S)-alpha-(4-biphenylmethyl)-proline-HCl

Cat. No. B2416192
CAS RN: 1217722-65-0
M. Wt: 317.81
InChI Key: OODCDGGNLJQZLT-FERBBOLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-alpha-(4-biphenylmethyl)-proline-HCl” is a chemical compound with the CAS Number: 1217722-65-0 . Its IUPAC name is (2S)-2-([1,1’-biphenyl]-4-ylmethyl)-2-pyrrolidinecarboxylic acid hydrochloride . The molecular weight of this compound is 317.82 .


Molecular Structure Analysis

The InChI code for “(S)-alpha-(4-biphenylmethyl)-proline-HCl” is 1S/C18H19NO2.ClH/c20-17(21)18(11-4-12-19-18)13-14-7-9-16(10-8-14)15-5-2-1-3-6-15;/h1-3,5-10,19H,4,11-13H2,(H,20,21);1H/t18-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-alpha-(4-biphenylmethyl)-proline-HCl” include a molecular weight of 317.82 . It should be stored at 0-8C . More specific properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Conformational Analysis

(S)-alpha-(4-biphenylmethyl)-proline-HCl plays a role in the synthesis of complex molecules. A study by Testa et al. (2018) focused on the synthesis of 3-fluoro-4-hydroxyprolines (F-Hyps), derived from proline derivatives. These compounds demonstrated binding to the von Hippel–Lindau (VHL) E3 ligase, which is involved in targeted protein degradation, indicating the potential of proline derivatives in medicinal and biological chemistry (Testa et al., 2018).

Enzyme Inhibition Studies

Proline derivatives, including (S)-alpha-(4-biphenylmethyl)-proline-HCl, are researched for their potential as enzyme inhibitors. Bull et al. (1985) examined peptide analogs of proline as competitive inhibitors of the angiotensin-converting enzyme, demonstrating the importance of proline derivatives in pharmaceutical research (Bull et al., 1985).

Role in Protein Folding and Structure

The structural role of proline in proteins, including its derivatives, is a key area of research. Li et al. (1996) explored how proline influences the structure of transmembrane helices in integral membrane proteins, highlighting the structural significance of proline and its derivatives in protein science (Li et al., 1996).

Prolyl 4-Hydroxylase Studies

Research on the prolyl 4-hydroxylase enzyme, which involves proline derivatives, is significant for understanding collagen synthesis. Pihlajaniemi et al. (1987) reported the molecular cloning of the beta‐subunit of human prolyl 4‐hydroxylase, an enzyme integral to the hydroxylation of proline residues in collagens (Pihlajaniemi et al., 1987).

Metabolism and Industrial Applications

The metabolism and industrial applications of proline analogues, including (S)-alpha-(4-biphenylmethyl)-proline-HCl, are studied for their potential in various fields. Bach and Takagi (2013) discussed the properties, metabolisms, and applications of l-proline analogues in cellular metabolism and macromolecule synthesis (Bach & Takagi, 2013).

properties

IUPAC Name

(2S)-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2.ClH/c20-17(21)18(11-4-12-19-18)13-14-7-9-16(10-8-14)15-5-2-1-3-6-15;/h1-3,5-10,19H,4,11-13H2,(H,20,21);1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODCDGGNLJQZLT-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-alpha-(4-biphenylmethyl)-proline-HCl

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